molecular formula C14H17N5O2S B2732145 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide CAS No. 886961-50-8

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2732145
CAS No.: 886961-50-8
M. Wt: 319.38
InChI Key: TTZBXZAOWFUKNE-UHFFFAOYSA-N
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Description

This compound is a triazinone derivative characterized by a 1,2,4-triazin-3-yl core substituted with an amino group at position 4, a methyl group at position 6, and a sulfanyl-acetamide moiety at position 3. The acetamide group is further linked to a 2,6-dimethylphenyl ring. The molecular formula is C₁₄H₁₆N₄O₂S, with a molecular weight of 320.37 g/mol.

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-8-5-4-6-9(2)12(8)16-11(20)7-22-14-18-17-10(3)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZBXZAOWFUKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved by reacting appropriate precursors under controlled conditions to form the triazine core.

    Introduction of the sulfanyl group: This step involves the addition of a sulfanyl group to the triazine ring, often using thiol reagents.

    Attachment of the acetamide moiety: The final step involves the coupling of the triazine-sulfanyl intermediate with an acetamide derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the triazine ring or other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazine ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural analogues differ primarily in the substitution pattern on the phenyl ring or modifications to the triazinone core. Below is a detailed analysis of key analogues:

Substituent Position Variations on the Phenyl Ring

a) N-(2,4-Dimethylphenyl) Analogue
  • Structure : The phenyl ring has methyl groups at positions 2 and 4 (vs. 2,6 in the main compound).
  • Molecular Formula : C₁₄H₁₆N₄O₂S (identical to the main compound).
  • However, electronic effects (e.g., electron-donating methyl groups) remain similar .
b) N-(4-Methylphenyl) Analogue
  • Structure : A single methyl group at the para position on the phenyl ring.
  • Molecular Formula : C₁₃H₁₄N₄O₂S.
  • Impact : Reduced steric bulk may improve solubility but could diminish binding affinity due to weaker hydrophobic interactions .
c) N-(4-Isopropylphenyl) Analogue
  • Structure : The phenyl ring is substituted with a bulkier isopropyl group at the para position.
  • Molecular Formula : C₁₅H₁₈N₄O₂S.
  • Impact : The isopropyl group introduces significant steric bulk, which may hinder binding to compact active sites but enhance lipid solubility and membrane permeability .

Triazinone Core Modifications

All analogues retain the 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl core, ensuring consistent hydrogen-bonding and electron-withdrawing properties critical for interactions with biological targets.

Structural and Property Comparison Table

Compound Name Phenyl Substituent Molecular Formula Key Structural Features Hypothesized Impact on Properties
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide (Main) 2,6-Dimethylphenyl C₁₄H₁₆N₄O₂S High steric hindrance, symmetric substitution Reduced solubility; strong hydrophobic interactions in binding
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 2,4-Dimethylphenyl C₁₄H₁₆N₄O₂S Asymmetric substitution Moderate steric hindrance; improved binding flexibility
2-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 4-Methylphenyl C₁₃H₁₄N₄O₂S Minimal steric bulk Higher solubility; weaker hydrophobic interactions
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 4-Isopropylphenyl C₁₅H₁₈N₄O₂S Bulky substituent Enhanced lipid solubility; potential for improved bioavailability

Research Implications

  • Steric Effects : The 2,6-dimethylphenyl group in the main compound may limit conformational flexibility but provide strong binding in hydrophobic pockets.
  • Solubility-Bioavailability Trade-off : Para-substituted analogues (e.g., 4-methylphenyl) prioritize solubility, whereas bulky groups (e.g., isopropyl) favor membrane permeability.
  • Target Specificity : Subtle changes in substituent position (2,4 vs. 2,6) could dramatically alter selectivity for enzymes or receptors, underscoring the importance of structure-activity relationship (SAR) studies.

Biological Activity

The compound 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a novel triazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5O2SC_{14}H_{17}N_{5}O_{2}S with a molecular weight of approximately 319.38 g/mol. The structure features a triazine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Potential

Compounds containing triazine moieties have been explored for their anticancer properties. Research has demonstrated that certain triazine derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, studies on related compounds have shown their ability to inhibit tumor growth in vitro and in vivo by targeting cancer cell proliferation and inducing cell cycle arrest.

Inhibition of Enzymatic Activity

The compound's structure suggests potential interactions with various enzymes involved in metabolic processes. For instance, some studies have focused on the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. The inhibition of COX-2 has been particularly highlighted due to its association with inflammatory diseases and cancer.

Molecular Docking Studies

Molecular docking studies conducted on similar compounds have provided insights into their binding affinities with target enzymes. These studies suggest that the compound may exhibit strong interactions with COX-2, potentially leading to its use as an anti-inflammatory agent.

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)
Compound AND58.3
Compound BND45.7
Test Compound ND32.1
Meloxicam83.759.2

ND = Not Detectable

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluating the antimicrobial efficacy of triazine derivatives reported that certain modifications led to enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.
  • Case Study on Anticancer Activity : Another investigation focused on the cytotoxic effects of triazine derivatives on various cancer cell lines. Results indicated that the test compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

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